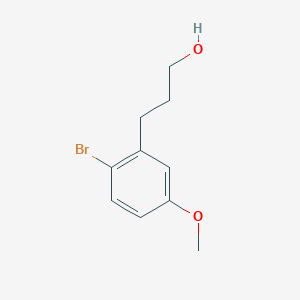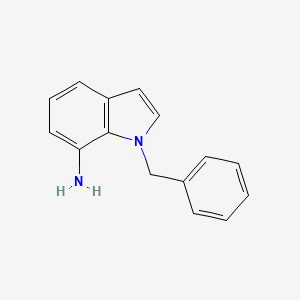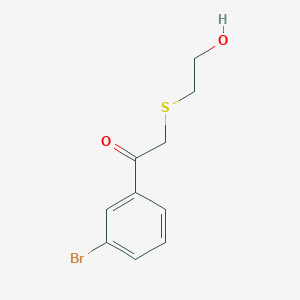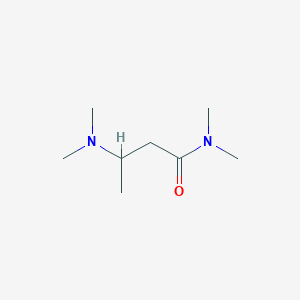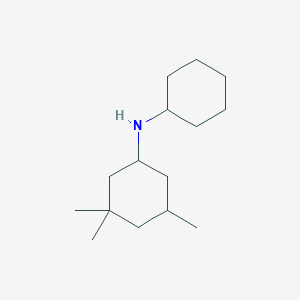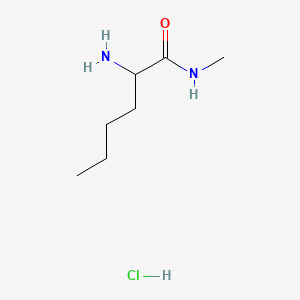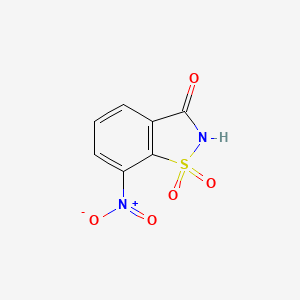
5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a hydroxyphenyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with pyridine-2-carboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solvent, followed by heating to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-(3-Hydroxyphenyl)pyridine-2-carboxylic acid.
Reduction: 5-(3-Hydroxyphenyl)pyridine-2-methanol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can act as ligands in coordination chemistry. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the hydroxyphenyl group, making it less versatile in certain reactions.
3-Hydroxybenzaldehyde: Lacks the pyridine ring, limiting its applications in coordination chemistry.
5-(3-Methoxyphenyl)pyridine-2-carbaldehyde: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.
Uniqueness
5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde is unique due to the presence of both a hydroxyphenyl group and a pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-(3-hydroxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-11-5-4-10(7-13-11)9-2-1-3-12(15)6-9/h1-8,15H |
InChI Key |
MEBIPCQUDKLAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


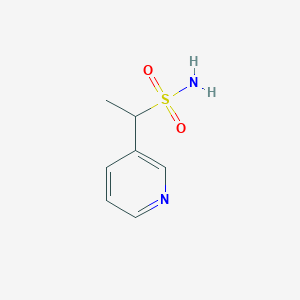
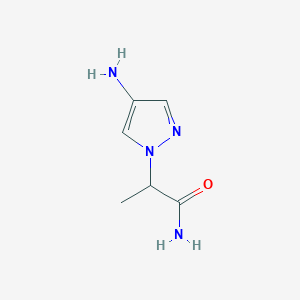
![3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
![(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13633763.png)
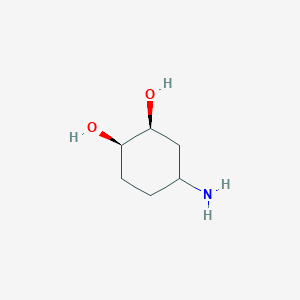
![6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
